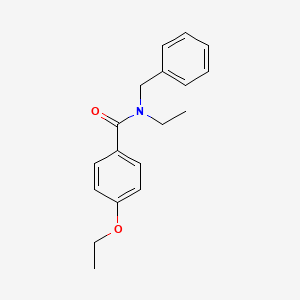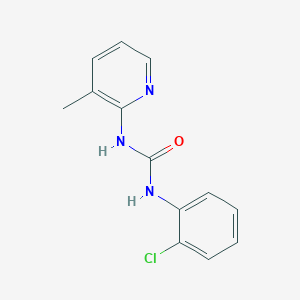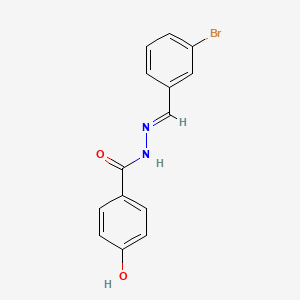![molecular formula C18H18N2O4 B5603331 2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)
2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a specialized organic molecule, with relevance in various chemical syntheses and reactions.
Synthesis Analysis
- The synthesis process of similar compounds often involves complex organic reactions. For instance, the synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate involved the treatment of methyl 6-phenyl0-resorcylate with diazomethane, followed by a Kolbe-Schmitt reaction (Howarth & Harris, 1968).
Molecular Structure Analysis
- The molecular structure of similar compounds has been characterized using spectroscopic methods such as NMR, IR, and MS. For instance, the molecular structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated via X-ray crystallography (Mao et al., 2015).
Chemical Reactions and Properties
- Such compounds often participate in complex chemical reactions, including cyclisation and substitution reactions. For example, the cyclisation of ortho-substituted N-arylbenzimidoyl nitrenes led to 2-phenylbenzimidazoles, suggesting multiple reaction pathways (Gilchrist, Gordon, Pipe, & Rees, 1979).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Heterocyclic Compound Synthesis
Research has focused on synthesizing novel heterocyclic compounds derived from acetohydrazide for their potential biological activities. One study synthesized derivatives with significant lipase and α-glucosidase inhibition, highlighting their potential in therapeutic applications (Bekircan et al., 2015).
Antimicrobial Activities
Another area of interest is the synthesis of compounds with potential bioactive properties. For example, compounds synthesized from Visnaginone showed moderate to high activities against various phytopathogenic fungi, indicating their potential use in crop protection and as fungicidal agents (Hafez et al., 2001).
Chemical Synthesis and Characterization
Organic Synthesis
There's ongoing research into developing efficient synthesis methods for organic compounds with potential applications in medicinal chemistry. For instance, the Palladium-catalyzed CH Functionalization method offers a novel approach for synthesizing oxindole derivatives, showcasing the advancement in organic synthesis techniques (Magano et al., 2014).
Liquid Crystal Derivatives
Studies also explore the synthesis of liquid crystalline materials for their unique mesomorphic and optical properties, which could be relevant for applications in displays and photonic devices. Research on new homologues series of liquid crystalline materials illustrates the interest in expanding the utility of such compounds in technological applications (Alamro et al., 2021).
Molecular Modeling and Drug Design
- Aldose Reductase Inhibitors: The design and synthesis of novel molecules for inhibiting aldose reductase demonstrate the integration of chemical synthesis with molecular modeling to develop new therapeutic agents. Such research is pivotal for discovering treatments for diabetic complications, showcasing the chemical's role in drug design and development (Ali et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-6-4-5-7-15(12)18(22)20-19-11-14-8-9-16(24-13(2)21)17(10-14)23-3/h4-11H,1-3H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVMTJMVLOJUGC-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)

![3,4,4-trimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5603264.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5603268.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)
![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)

![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5603296.png)
![8-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603309.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)

![2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5603321.png)
![1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603337.png)